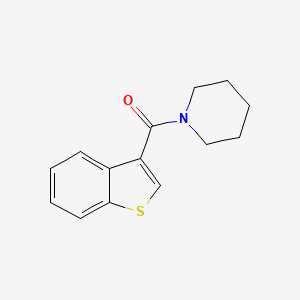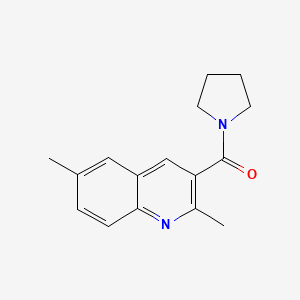
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone, also known as DMQX, is a chemical compound that belongs to the class of quinoline derivatives. DMQX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone binds to the AMPA receptor in a competitive manner, blocking the binding of glutamate to the receptor. This prevents the influx of calcium ions into the neuron, which is necessary for the depolarization of the neuron and the transmission of the nerve impulse. By blocking the AMPA receptor, this compound can be used to study the role of this receptor in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of synaptic transmission, the reduction of excitatory postsynaptic currents, and the modulation of synaptic plasticity. This compound has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments is its selectivity for the AMPA receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency compared to other AMPA receptor antagonists such as CNQX and NBQX.
Direcciones Futuras
There are a number of future directions for the use of (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone in scientific research. One area of interest is the role of the AMPA receptor in the development and progression of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the development of more potent and selective AMPA receptor antagonists for use in both basic and clinical research. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Métodos De Síntesis
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process starting with commercially available 2,6-dimethylquinoline. The first step involves the protection of the amino group of pyrrolidine with a Boc group. The protected pyrrolidine is then reacted with 2,6-dimethylquinoline in the presence of a coupling agent such as DIC or EDC to form the desired product, this compound. The final product is then purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone has been used extensively in scientific research as a selective antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in fast synaptic transmission in the central nervous system. By blocking the AMPA receptor, this compound can be used to study the role of this receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
(2,6-dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-6-15-13(9-11)10-14(12(2)17-15)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBHTVYRMZDYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
![N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7504582.png)
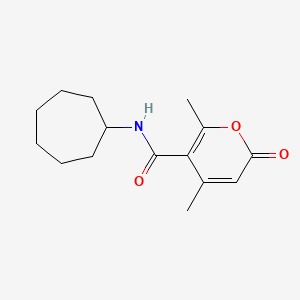
![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)
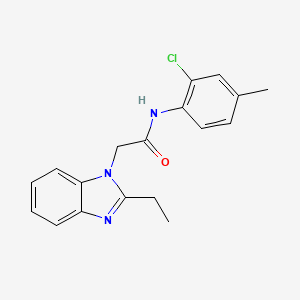
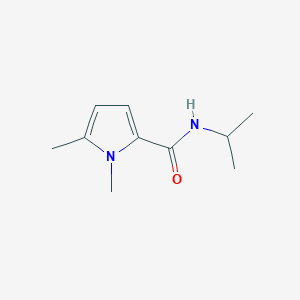
![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)
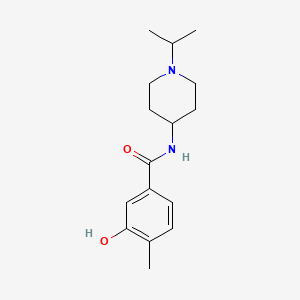
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-5,7-dimethyl-1-(2-methyl-5-nitrophenyl)imino-2,6-diphenylpyrrolo[3,4-d]diazaphosphinine](/img/structure/B7504611.png)

![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
